

# Sulfo-Cy5-PEG3-Biotin: A Technical Guide to Solubility, Storage, and Application

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## Compound of Interest

Compound Name: **Sulfo-Cy5-PEG3-biotin**

Cat. No.: **B12380254**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility, storage, and handling of **Sulfo-Cy5-PEG3-biotin**, a versatile fluorescent probe. The document outlines its physicochemical properties, provides detailed experimental protocols for its use in key applications, and includes visual diagrams to illustrate complex biological and experimental workflows.

## Core Properties of Sulfo-Cy5-PEG3-Biotin

**Sulfo-Cy5-PEG3-biotin** is a highly water-soluble, far-red fluorescent biotin conjugate. The molecule consists of a sulfated Cyanine5 (Cy5) fluorophore, a polyethylene glycol (PEG3) spacer, and a biotin moiety. This combination of components provides excellent photostability, high aqueous solubility, and the strong, specific binding of biotin to avidin and streptavidin.[\[1\]](#)[\[2\]](#) The PEG3 linker minimizes steric hindrance, allowing for efficient binding of the biotin to its counterparts.[\[1\]](#)[\[2\]](#)

## Physicochemical and Spectral Properties

The key quantitative properties of **Sulfo-Cy5-PEG3-biotin** are summarized in the table below.

Property	Value	Reference
Molecular Weight	~998.3 g/mol	<a href="#">[1]</a>
Excitation Maximum ( $\lambda_{\text{ex}}$ )	646 nm	<a href="#">[1]</a>
Emission Maximum ( $\lambda_{\text{em}}$ )	662 nm	<a href="#">[1]</a>
Extinction Coefficient	271,000 $\text{cm}^{-1}\text{M}^{-1}$	<a href="#">[1]</a>
Fluorescence Quantum Yield	0.28	<a href="#">[1]</a>
pH Range for Fluorescence	pH 4-10	<a href="#">[2]</a>

## Solubility

**Sulfo-Cy5-PEG3-biotin** exhibits good solubility in several common laboratory solvents. While specific quantitative data (e.g., mg/mL) is not consistently provided by manufacturers, the qualitative solubility is well-established.

Solvent	Solubility	Reference
Water	Soluble	<a href="#">[1]</a> <a href="#">[2]</a>
Dimethylformamide (DMF)	Soluble	<a href="#">[1]</a> <a href="#">[2]</a>
Dimethyl sulfoxide (DMSO)	Soluble	<a href="#">[1]</a> <a href="#">[2]</a>

For optimal results, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice for experiments.

## Storage and Handling

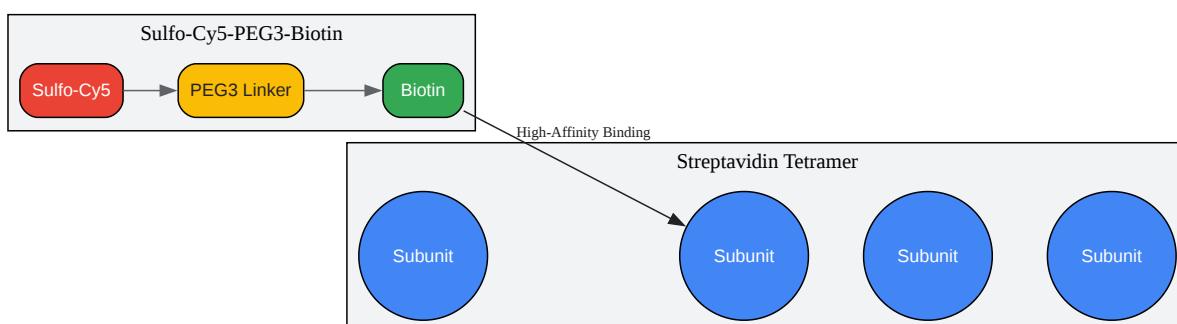
Proper storage is crucial to maintain the integrity and performance of **Sulfo-Cy5-PEG3-biotin**.

Condition	Recommendation	Reference
Long-term Storage	-20°C in the dark	<a href="#">[1]</a>
Shelf Life	Up to 24 months at -20°C	<a href="#">[1]</a>
Transportation	Room temperature for up to 3 weeks	<a href="#">[1]</a>
Handling	Avoid prolonged exposure to light. Desiccate.	<a href="#">[1]</a>

Aqueous solutions of the compound are not recommended for long-term storage and should be prepared fresh for each experiment.

## The Streptavidin-Biotin Interaction

The utility of **Sulfo-Cy5-PEG3-biotin** is rooted in the remarkably strong and specific non-covalent interaction between biotin and streptavidin (or avidin). Streptavidin, a tetrameric protein, has four binding sites for biotin, allowing for significant signal amplification in detection assays. This high-affinity interaction is resistant to extremes of pH, temperature, and denaturing agents.



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Streptavidin-Biotin Binding Diagram.

## Experimental Protocols

**Sulfo-Cy5-PEG3-biotin** is a versatile reagent for various applications, including Western blotting and flow cytometry. The following are detailed protocols for these key experiments.

### Fluorescent Western Blotting

This protocol describes the detection of a target protein using a biotinylated primary or secondary antibody, followed by incubation with a streptavidin-Cy5 conjugate. This method often provides higher sensitivity compared to traditional chemiluminescence.

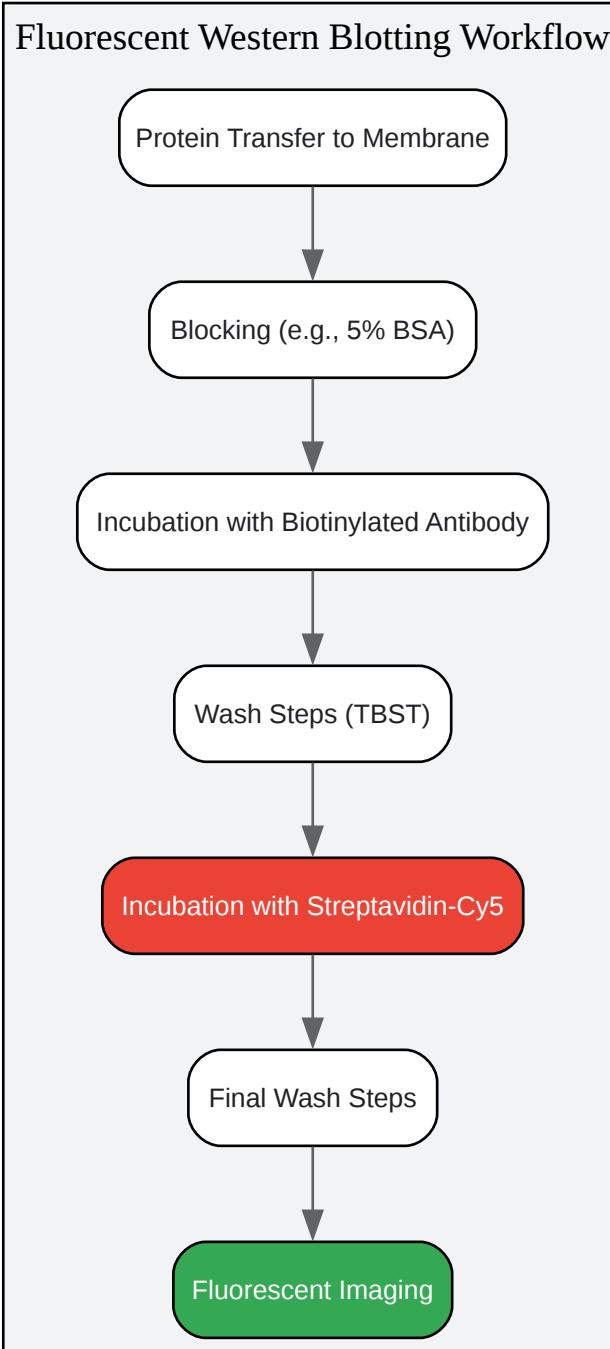
#### Materials:

- PVDF or nitrocellulose membrane with transferred proteins
- Blocking buffer (e.g., 5% BSA in TBST)
- Biotinylated primary or secondary antibody
- Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
- Streptavidin conjugated to a fluorescent dye (or **Sulfo-Cy5-PEG3-biotin** used with unconjugated streptavidin)
- Fluorescent imaging system

#### Procedure:

- Blocking: Following protein transfer, block the membrane for 1 hour at room temperature with blocking buffer.
- Primary Antibody Incubation: Incubate the membrane with the biotinylated primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with wash buffer.

- Secondary Antibody Incubation (if applicable): If using a biotinylated secondary antibody, incubate the membrane with the secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. Wash the membrane as in step 3.
- Streptavidin-Cy5 Incubation: Incubate the membrane with the fluorescently labeled streptavidin (diluted in blocking buffer) for 1 hour at room temperature. Protect the membrane from light from this point forward.
- Final Washes: Wash the membrane three times for 10 minutes each with wash buffer.
- Imaging: Image the membrane using a fluorescent imaging system with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).



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Fluorescent Western Blotting Workflow.

## Flow Cytometry

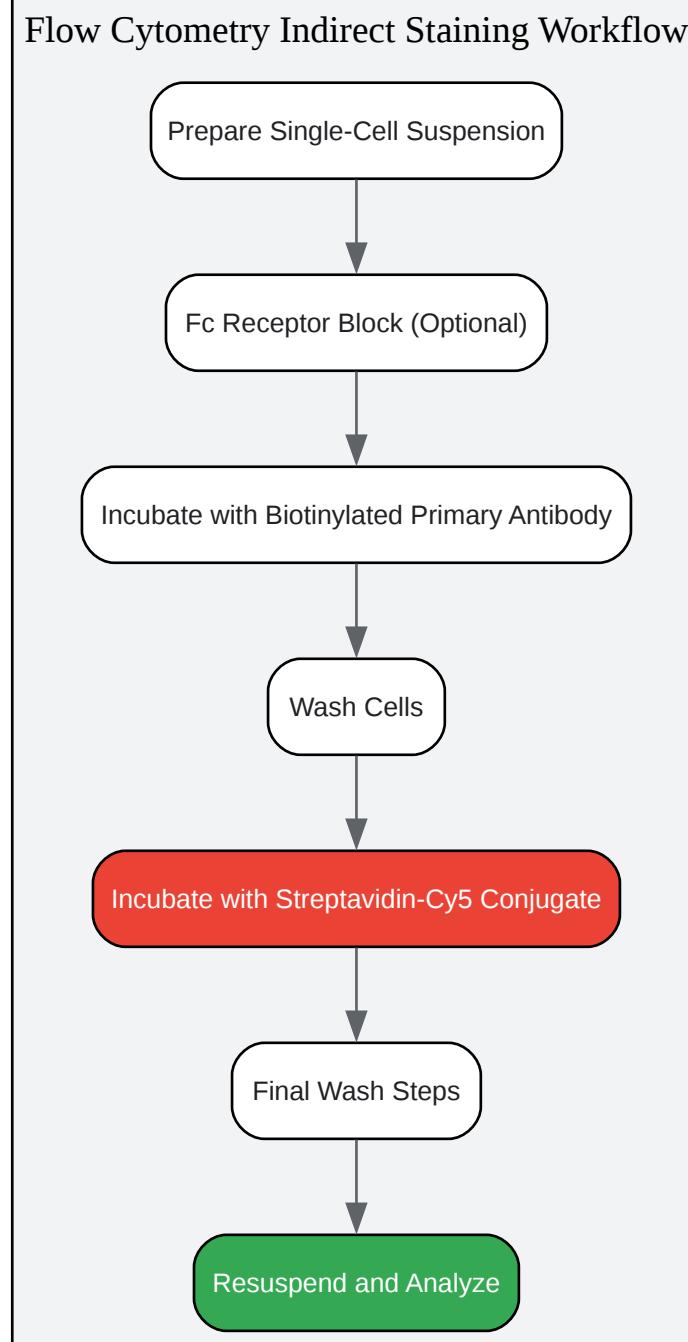
This protocol outlines the use of **Sulfo-Cy5-PEG3-biotin** for the detection of cell surface markers in flow cytometry. An indirect staining method is described.

#### Materials:

- Cell suspension (1 x 10<sup>6</sup> cells per sample)
- FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Biotinylated primary antibody
- Streptavidin-PE-Cy5 or a similar fluorescent conjugate
- Flow cytometer

#### Procedure:

- Cell Preparation: Prepare a single-cell suspension and wash the cells with cold FACS buffer.
- Fc Receptor Blocking (Optional): To reduce non-specific binding, incubate cells with an Fc receptor blocking agent for 10-15 minutes at 4°C.
- Primary Antibody Staining: Add the biotinylated primary antibody at the predetermined optimal concentration. Incubate for 30 minutes at 4°C in the dark.
- Washing: Wash the cells twice by adding 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.
- Streptavidin Conjugate Staining: Resuspend the cell pellet in the residual buffer and add the fluorescently labeled streptavidin conjugate. Incubate for 20-30 minutes at 4°C in the dark.
- Final Washes: Wash the cells twice as described in step 4.
- Resuspension and Analysis: Resuspend the final cell pellet in an appropriate volume of FACS buffer and analyze on a flow cytometer.



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Flow Cytometry Workflow.

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## References

- 1. Sulfo-Cy5-PEG3-biotin | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
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